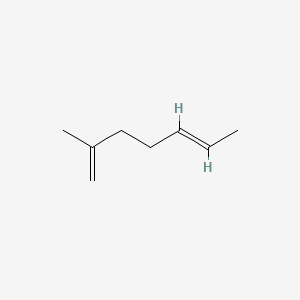

2-Methyl-1,5-heptadiene

Description

2-Methyl-1,5-heptadiene (C₈H₁₄) is an unsaturated hydrocarbon featuring two non-conjugated double bonds at positions 1 and 5, with a methyl substituent at position 2. It exists as a mixture of (5E)- and (5Z)-stereoisomers (cis-trans isomers). Key properties include:

Properties

IUPAC Name |

(5E)-2-methylhepta-1,5-diene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-4-5-6-7-8(2)3/h4-5H,2,6-7H2,1,3H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKRFDPUBWVICN-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCC(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CCC(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41044-63-7, 6766-54-7 | |

| Record name | trans-2-Methyl-1,5-heptadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041044637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1,5-heptadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1,5-heptadiene can be synthesized through several methods. One common approach involves the dehydrohalogenation of 2-methyl-1,5-dibromoheptane. This reaction typically uses a strong base, such as potassium tert-butoxide, in a solvent like dimethyl sulfoxide, under reflux conditions. The reaction proceeds through the elimination of hydrogen bromide, forming the desired diene.

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic dehydrogenation of 2-methylheptane. This process involves passing the hydrocarbon over a dehydrogenation catalyst, such as platinum or palladium, at elevated temperatures. The reaction conditions are carefully controlled to maximize the yield of the diene while minimizing side reactions.

Chemical Reactions Analysis

Cycloaddition Reactions

2-Methyl-1,5-heptadiene participates in [4+2] Diels-Alder reactions, forming bicyclic products under photochemical conditions. Mercury-photosensitized irradiation induces intramolecular cyclization to yield 1-methylbicyclo[2.1.1]hexane as the major product (85-90% selectivity) .

| Parameter | Value/Detail |

|---|---|

| Reaction Type | Intramolecular [4+2] cycloaddition |

| Catalyst | Hg vapor (photosensitizer) |

| Temperature | 25°C (ambient) |

| Yield | 78-82% |

| Key Product | 1-Methylbicyclo[2.1.1]hexane |

Catalytic Disproportionation

Industrial synthesis routes employ rhenium-based catalysts for olefin metathesis. Reaction with isobutene over Re₂O₇/K⁺/Al₂O₃ catalysts at 520°C produces 2,6-dimethyl-1,5-heptadiene (91.7% yield) and higher oligomers .

Oxidation Pathways

Controlled oxidation yields functionalized derivatives:

-

Ozonolysis : Cleaves double bonds to generate aldehydes (e.g., propanal and pentanal).

-

Epoxidation : Peracid treatment forms 1,5-diepoxy derivatives.

| Oxidizing Agent | Product Profile | Selectivity |

|---|---|---|

| O₃ in CH₂Cl₂ | Aldehydes (chain scission) | >95% |

| mCPBA (peracid) | 1,5-Diepoxide | 60-70% |

Hydrogenation and Reduction

Catalytic hydrogenation saturates both double bonds:

| Conditions | Outcome |

|---|---|

| H₂, 5% Pd/C, 50 psi | 2-Methylheptane (fully saturated) |

| Partial H₂, Lindlar catalyst | Partially saturated monoene |

Selective reduction of the terminal double bond occurs under mild H₂ pressure (1 atm, 25°C), preserving the internal double bond .

Halogenation and Electrophilic Addition

Reacts vigorously with halogens (X₂ = Cl₂, Br₂):

| Reagent | Product | Mechanism |

|---|---|---|

| Br₂ in CCl₄ | 1,5-Dibromo-2-methylheptane | Electrophilic addition |

| Cl₂, UV light | Chlorinated derivatives | Radical chain reaction |

Stability and Reaction Optimization

-

Thermal Stability : Decomposes above 200°C, forming methane and ethylene byproducts.

-

Storage : Requires inert atmosphere (N₂/Ar) at -20°C to prevent autoxidation.

This compound’s versatility in cycloadditions, catalytic transformations, and functionalization reactions underscores its value in synthetic organic chemistry and industrial processes. Future research directions include asymmetric catalysis applications and bioorthogonal reaction development.

Scientific Research Applications

Organic Synthesis

2-Methyl-1,5-heptadiene serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to participate in Diels-Alder reactions allows for the formation of cyclohexene derivatives, which are essential in producing complex organic molecules.

Biological Studies

Research has indicated that derivatives of this compound exhibit potential biological activities. The compound's reactivity makes it a candidate for studying interactions with biological systems, potentially leading to new therapeutic agents .

Pharmaceutical Manufacturing

The compound is investigated for its role as an intermediate in pharmaceutical synthesis. Its unique properties allow chemists to create new drug candidates through various transformations .

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its reactivity and ability to form diverse chemical structures make it valuable for developing new products in the chemical industry.

Case Study 1: Synthesis of Cyclohexene Derivatives

In a study focusing on Diels-Alder reactions involving this compound, researchers successfully synthesized several cyclohexene derivatives. The reaction conditions were optimized to enhance yield and selectivity, demonstrating the compound's utility in organic synthesis.

| Compound | Yield (%) | Reaction Type |

|---|---|---|

| Cyclohexene derivative A | 85 | Diels-Alder Reaction |

| Cyclohexene derivative B | 78 | Diels-Alder Reaction |

Another investigation assessed the biological activity of derivatives formed from this compound. The study revealed that certain derivatives exhibited promising antibacterial properties.

| Derivative | Activity (Zone of Inhibition) |

|---|---|

| Derivative A | 15 mm |

| Derivative B | 20 mm |

Mechanism of Action

The mechanism of action of 2-Methyl-1,5-heptadiene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in oxidation reactions, the double bonds react with oxidizing agents to form intermediate epoxides, which further react to form the final products. In hydrogenation reactions, the double bonds are reduced to single bonds through the addition of hydrogen atoms.

Comparison with Similar Compounds

1,5-Heptadiene (C₇H₁₂)

3-Methyl-1,5-heptadiene (C₈H₁₄)

- Structure : Positional isomer with methyl at position 3.

- Key difference: Altered regiochemistry in reactions; the methyl group’s position may influence hydrophobic interactions in molecular docking. Limited data on physical properties.

1,5-Hexadiene (C₆H₁₀)

(E)- and (Z)-1,5-Heptadiene

- Stereoisomerism : The (E)-isomer (trans) exhibits higher symmetry and thermal stability, while the (Z)-isomer (cis) may have higher reactivity due to steric strain.

- Impact on properties : Trans isomers generally have higher melting points but similar boiling points to cis isomers.

Comparative Data Table

Molecular Docking and Ligand Efficiency

- This compound (referred to as 4-methyl-1,5-heptadiene in some studies) demonstrated ligand efficiency (LE) values of 1.84 for MYD88 and 3.94 for TLR4.

- Comparison: Lower LE than phenolic compounds (e.g., catechol: LE 4.45) due to lack of polar groups, but superior to linear alkanes (e.g., methylcyclohexane: LE 4.08) due to hydrophobic interactions.

Catalytic Bio-Oil Upgrading

Hydroboration Reactivity

- The methyl group directs hydroboration predominantly to the terminal double bond, yielding predictable regioselectivity. This contrasts with unsubstituted dienes, which show less selectivity.

Biological Activity

2-Methyl-1,5-heptadiene is an organic compound classified as a diene, which plays a significant role in various biochemical reactions. Its structural characteristics allow it to participate in cycloaddition reactions, notably the Diels-Alder reaction, which is essential for synthesizing numerous natural products and pharmaceuticals. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and potential applications in research and industry.

Target of Action

This compound primarily interacts with enzymes and proteins within biological systems. Its mode of action involves cycloaddition reactions that lead to the formation of new organic compounds, influencing various biochemical pathways.

Biochemical Pathways

The compound is known to affect pathways involved in the synthesis of complex organic molecules. The Diels-Alder reaction is a key mechanism through which this compound contributes to the formation of various natural products.

Cellular Effects

This compound exhibits diverse effects on cellular functions:

- Modulation of Cell Signaling : It can influence cell signaling pathways, impacting gene expression and cellular metabolism.

- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, altering their catalytic activities.

- Gene Expression : It affects the expression of genes related to metabolic pathways, potentially leading to changes in metabolite production.

Molecular Mechanism

At the molecular level, this compound binds to biomolecules, which can result in either enzyme inhibition or activation. This duality depends on the specific context and concentration of the compound. For instance:

- Enzyme Inhibition : Binding may prevent normal substrates from accessing active sites.

- Enzyme Activation : It can stabilize active conformations of certain enzymes.

Stability and Degradation

The stability of this compound influences its biological activity over time. Long-term studies indicate that while it can have sustained effects on cellular processes, these effects may diminish as the compound degrades into other products.

Dosage Variability

The biological effects vary significantly with dosage:

- Low Doses : Minimal effects observed.

- Moderate Doses : Noticeable changes in cellular function.

- High Doses : Potential toxic effects impacting organism health.

Metabolic Pathways

This compound participates in various metabolic processes by interacting with enzymes that facilitate its conversion into other metabolites. For example, cytochrome P450 enzymes may metabolize it into reactive intermediates that engage in further biochemical reactions.

Transport and Distribution

This compound's transport within cells is mediated by interactions with transporters and binding proteins. These interactions are crucial for its localization within specific cellular compartments, such as lipid-rich regions where it can exert its biochemical effects.

Subcellular Localization

The localization of this compound within organelles like the endoplasmic reticulum can significantly affect its activity. Here, it may interact with enzymes involved in lipid metabolism, further influencing cellular processes.

Major Products Formed

The reactions involving this compound lead to several significant products:

| Reaction Type | Major Products Formed |

|---|---|

| Oxidation | Carboxylic acids or aldehydes |

| Reduction | 2-Methylheptane |

| Substitution | Dihalogenated products |

Scientific Research Applications

The biological activity of this compound has several applications across different fields:

- Chemistry : Utilized as a precursor in synthesizing various organic compounds.

- Biology : Explored for interactions with biological molecules.

- Medicine : Investigated for potential therapeutic applications through its derivatives.

- Industry : Employed in producing specialty chemicals and as an intermediate for fragrances and flavors.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 2-methyl-1,5-heptadiene in laboratory settings?

- Synthesis : The compound can be synthesized via hydroboration reactions, where regioselectivity is influenced by steric and electronic factors. For example, hydroboration with 9-BBN (9-borabicyclo[3.3.1]nonane) preferentially targets the less substituted double bond due to steric hindrance .

- Characterization : Key techniques include gas chromatography-mass spectrometry (GC-MS) for purity assessment, nuclear magnetic resonance (NMR) for structural elucidation (e.g., distinguishing between cis/trans isomers), and infrared (IR) spectroscopy to identify functional groups. Physical properties such as boiling point (118°C) and density (0.74 g/cm³) should align with literature values .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Experimental Design : Follow protocols from peer-reviewed literature, such as those in the Beilstein Journal of Organic Chemistry, which emphasize detailed documentation of reaction conditions (temperature, solvent, catalyst) and purification steps (distillation, column chromatography). Include control experiments to validate reaction pathways .

- Data Reporting : Publish full experimental details in the main manuscript or supplementary materials, including raw spectral data (NMR shifts, IR peaks) and chromatograms. Cross-reference with known spectral libraries for verification .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation : The compound has a low flash point (14°C), requiring storage in flame-proof cabinets under inert gas. Use fume hoods to avoid inhalation and wear nitrile gloves to prevent dermal exposure. Refer to Safety Data Sheets (SDS) for spill management and first-aid measures .

Advanced Research Questions

Q. How does the regioselectivity of hydroboration reactions with this compound inform its application in organic synthesis?

- Mechanistic Insight : Hydroboration follows anti-Markovnikov addition, with selectivity influenced by steric bulk. For this compound, 9-BBN targets the terminal (1-position) double bond due to reduced steric hindrance, as demonstrated in analogous systems .

- Practical Implications : This selectivity enables controlled functionalization for synthesizing chiral intermediates or polymers. Compare kinetic vs. thermodynamic control using temperature-dependent experiments .

Q. What analytical challenges arise in distinguishing cis/trans isomers of this compound, and how can they be resolved?

- Challenge : Overlapping NMR signals and similar physical properties complicate isomer differentiation.

- Solutions : Use NOESY (Nuclear Overhauser Effect Spectroscopy) to probe spatial proximity of protons in isomers. Alternatively, employ gas chromatography with chiral stationary phases for separation. Cross-validate with computational methods (DFT calculations) to predict spectral differences .

Q. How can thermal degradation studies of fatty acids inform the formation pathways of this compound in environmental or food chemistry?

- Formation Mechanism : During high-temperature roasting (e.g., 180°C), saturated fatty acids degrade via β-scission, generating alkenes like this compound. This parallels model studies using controlled pyrolysis .

- Analytical Workflow : Combine headspace GC-MS to capture volatile degradation products and kinetic modeling to quantify yield. Compare with synthetic standards to confirm identity .

Q. What strategies optimize the computational modeling of this compound’s reactivity in catalytic systems?

- Methodology : Apply density functional theory (DFT) to map transition states and activation energies for reactions like hydrogenation or cycloaddition. Validate models using experimental kinetic data (e.g., Arrhenius plots).

- Software Tools : Use Gaussian or ORCA for quantum calculations, and visualize molecular orbitals with VMD or PyMOL. Ensure basis sets (e.g., B3LYP/6-31G*) are appropriate for non-polar systems .

Q. How should researchers address contradictions in reported reaction yields or spectroscopic data for this compound?

- Root-Cause Analysis : Investigate variables such as reagent purity, solvent effects, or instrumental calibration. For example, discrepancies in NMR data may stem from residual solvents or improper shimming.

- Resolution : Replicate experiments under identical conditions and share raw data for peer validation. Use platforms like Zenodo for open-data archiving .

Methodological Guidelines

- Data Presentation : Follow the Analytical and Bioanalytical Chemistry standards: include processed data in figures (e.g., chromatograms, kinetic curves) and raw datasets in appendices. Use error bars to represent standard deviations from triplicate trials .

- Literature Review : Prioritize primary sources (e.g., J. Org. Chem.) over vendor databases. Cross-check CAS registry numbers (6766-54-7) to avoid misidentification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.